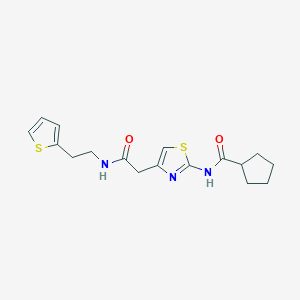

![molecular formula C10H14Cl2N4 B2388360 Dihydrochlorure de 4-[1,2,4]triazol-1-ylméthyl-benzylamine CAS No. 1049720-38-8](/img/structure/B2388360.png)

Dihydrochlorure de 4-[1,2,4]triazol-1-ylméthyl-benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

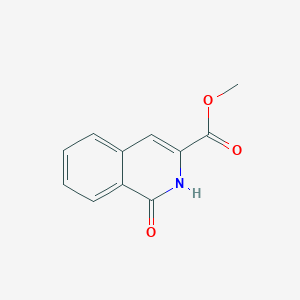

“4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride” is a compound that has been receiving increased attention in the scientific community. It is an intermediate useful in organic synthesis and other chemical processes . This compound is related to a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have been synthesized and evaluated for their anticancer properties .

Synthesis Analysis

The synthesis of related compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been reported. These hybrids were successfully synthesized and their structures were established by NMR and MS analysis . The synthesis methods of 1,2,4-triazoles have been reviewed, featuring high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The structures of related 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Further structural analysis can be performed using techniques such as X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related 1,2,4-triazole derivatives have been described. For instance, the corresponding compound was heated in an oil bath with a suitable primer amine at reflux temperature for 2 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using IR and NMR spectroscopy . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Mécanisme D'action

Target of Action

Similar compounds, such as 1,2,4-triazole hybrids, have shown inhibitory activities against cancer cell lines .

Mode of Action

It’s worth noting that related 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The induction of apoptosis suggests that it may influence pathways related to cell growth and death .

Pharmacokinetics

The compound’s molecular weight of 26115 might suggest good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation, as evidenced by the cytotoxic activities of related 1,2,4-triazole hybrids against cancer cell lines .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride in lab experiments is its potent biological activity. This compound has been shown to exhibit high efficacy against various microorganisms and cancer cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the research on 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a tool for studying the mechanisms of action of certain enzymes and proteins. Furthermore, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved biological activity and reduced toxicity.

Conclusion:

In conclusion, 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride is a promising compound that has gained significant attention in the field of scientific research. Its potent biological activity, potential as a therapeutic agent, and ability to inhibit the activity of certain enzymes and proteins make it an attractive target for further investigation. However, its potential toxicity and limitations in certain experimental settings must be taken into consideration. The future directions for research on this compound are numerous, and further investigation may lead to the discovery of new derivatives with improved biological activity and reduced toxicity.

Méthodes De Synthèse

The synthesis of 4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride can be achieved through several methods. One of the most commonly used methods is the reaction of benzylamine with 4-(azidomethyl)benzonitrile in the presence of a copper catalyst. This reaction results in the formation of the desired compound in good yield and purity.

Applications De Recherche Scientifique

- Une série d'hybrides d'acide 4-(1H-1,2,4-triazol-1-yl)benzoïque a été synthétisée et évaluée pour son activité anticancéreuse . Certains de ces hybrides ont présenté des effets inhibiteurs puissants contre les lignées cellulaires cancéreuses MCF-7 et HCT-116, avec des valeurs de CI50 allant de 15,6 à 23,9 µM. Notamment, les composés les plus puissants ont montré des effets cytotoxiques faibles envers les cellules normales, ce qui en fait des candidats prometteurs pour un développement ultérieur.

- Les dérivés du 1,2,4-triazole, y compris le dihydrochlorure de [4-(1H-1,2,4-triazol-1-ylméthyl)phényl]méthanamine, ont été explorés pour leurs propriétés antimicrobiennes . Ces composés présentent un large spectre d'activité contre les bactéries et les champignons, ce qui en fait des candidats potentiels pour de nouveaux agents antimicrobiens.

- Des études computationnelles ont suggéré que les dérivés du 1,2,4-triazole peuvent inhiber les enzymes oxydoréductases, qui jouent des rôles cruciaux dans les processus cellulaires . En particulier, les interactions avec les résidus du site actif améliorent les activités antibactériennes et antifongiques.

- Les dérivés du 1,2,4-triazole ont été explorés comme analgésiques, antiseptiques, diurétiques et agents antidiabétiques potentiels . Des recherches supplémentaires pourraient révéler des utilisations thérapeutiques supplémentaires pour ce composé.

Propriétés anticancéreuses

Activité antimicrobienne

Inhibition de l'oxydoréductase

Autres applications thérapeutiques

Propriétés

IUPAC Name |

[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUVNZZIICIIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CN2C=NC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

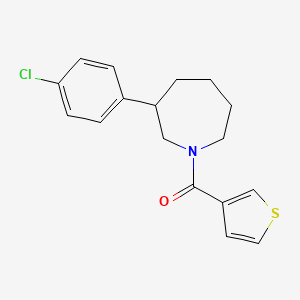

![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)

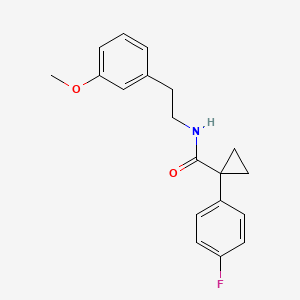

![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)

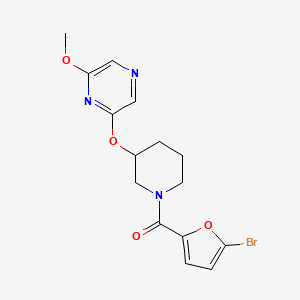

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)

![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)

![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)